
2-Nitrophenyltrimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyltrimethylsilane is an organosilicon compound with the molecular formula C9H13NO2Si. It consists of a nitrophenyl group attached to a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrophenyltrimethylsilane can be synthesized through the nitration of phenyltrimethylsilaneThe reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrophenyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Formation of various substituted phenyltrimethylsilanes.
Reduction: Formation of 2-aminophenyltrimethylsilane.
Oxidation: Formation of nitroso or other oxidized derivatives.
Applications De Recherche Scientifique
2-Nitrophenyltrimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of silicon-based materials with unique properties.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Catalysis: It acts as a reagent in various catalytic processes, enhancing reaction efficiency and selectivity
Mécanisme D'action
The mechanism of action of 2-nitrophenyltrimethylsilane involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This property is exploited in various synthetic applications where selective functionalization of the aromatic ring is desired .
Comparaison Avec Des Composés Similaires
Phenyltrimethylsilane: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
2-Aminophenyltrimethylsilane: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Nitrobenzene: Similar nitro group but lacks the trimethylsilyl group, affecting its physical and chemical properties
Uniqueness: 2-Nitrophenyltrimethylsilane is unique due to the presence of both the nitro and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C9H13NO2Si |
|---|---|
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
trimethyl-(2-nitrophenyl)silane |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
Clé InChI |
VCFWJLZBYSHWIL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



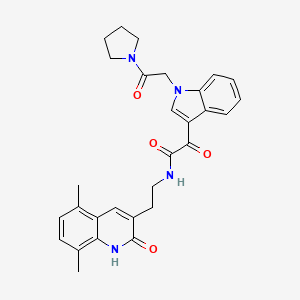
![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
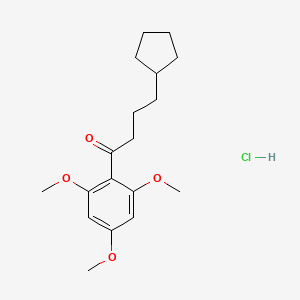
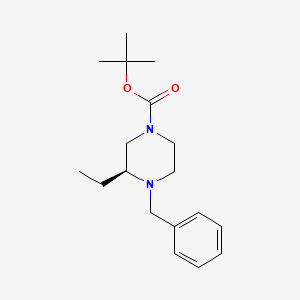

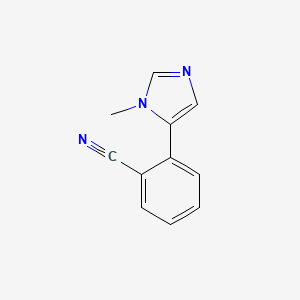
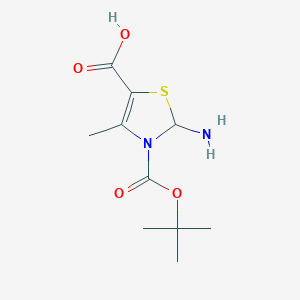
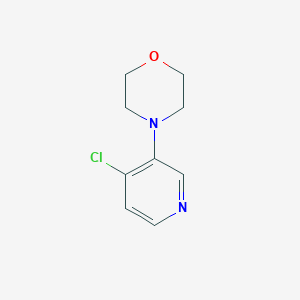
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
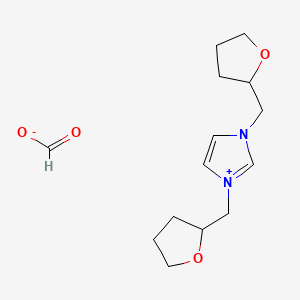

![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)
